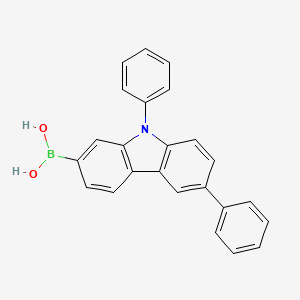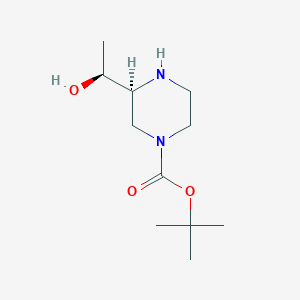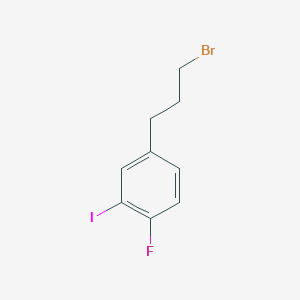
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5NO3 This compound is characterized by the presence of both nitro and trifluoromethoxy groups attached to a difluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,2-difluoro-4-(trifluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the aromatic ring susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the aromatic ring highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
3,4-Difluoronitrobenzene: Similar structure but with different substitution pattern.
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene: Similar structure with different positioning of the nitro and trifluoromethoxy groups.
Uniqueness
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of both nitro and trifluoromethoxy groups on the same aromatic ring. This combination of electron-withdrawing groups significantly enhances the compound’s reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H2F5NO3 |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
1,2-difluoro-3-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |
Clave InChI |
RLXHLSMDHORGIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)[N+](=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)









![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)



